2-chloro-N-[(2E)-4-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a synthetic compound with significant relevance in chemical research. Its molecular formula is , and it has a molecular weight of approximately 438.0 g/mol. This compound is classified as an organic compound, specifically a benzamide derivative, and is notable for its potential applications in medicinal chemistry and biological studies.
The synthesis of 2-chloro-N-[(2E)-4-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can be approached through several methods, typically involving the reaction of appropriate precursors under controlled conditions.
The molecular structure of 2-chloro-N-[(2E)-4-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can be described using various structural representations:
InChI=1S/C19H20ClN3O3S2/c1-4-23(5-2)28(25,26)14-11-9-13(10-12-14)18(24)21-19-22(3)17-15(20)7-6-8-16(17)27-19/h6-12H,4-5H2,1-3H3This representation provides insight into the connectivity of atoms within the molecule.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 438.0 g/mol |
| IUPAC Name | 2-chloro-N-[4-chloro-3-methyl-(E)-benzothiazol-2(3H)-ylidene]benzamide |
| Canonical SMILES | CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=CC=C3Cl)C |
The compound can participate in various chemical reactions typical for amides and aromatic compounds:
The mechanism of action for 2-chloro-N-[(2E)-4-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is not extensively documented in literature but can be inferred based on its structural features:
Experimental studies would be necessary to elucidate specific pathways and effects.
| Property | Value |
|---|---|
| Appearance | Solid (typically crystalline) |
| Solubility | Soluble in organic solvents (e.g., DMSO) |
| Melting Point | Not specified in available data |
| Property | Value |
|---|---|
| Stability | Stable under normal conditions |
| Reactivity | Reacts with strong acids/bases |
The compound has potential applications in various scientific fields:
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2